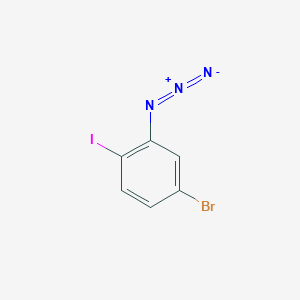

1-Azido-2-bromo-5-iodobenzene

Description

1-Azido-2-bromo-5-iodobenzene (C₆H₃BrIN₃) is a tri-substituted aromatic compound featuring azide (-N₃), bromine (-Br), and iodine (-I) groups at the 1, 2, and 5 positions, respectively. This arrangement creates a unique electronic and steric profile, making it valuable in synthetic chemistry, particularly in click chemistry (e.g., Cu-free azide-alkyne cycloaddition) and as a precursor for functionalized aromatic systems.

Properties

Molecular Formula |

C6H3BrIN3 |

|---|---|

Molecular Weight |

323.92 g/mol |

IUPAC Name |

2-azido-4-bromo-1-iodobenzene |

InChI |

InChI=1S/C6H3BrIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

InChI Key |

QDPKPRUOQTUXJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=[N+]=[N-])I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Azido-2-bromo-5-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of benzene derivatives, followed by the introduction of the azido group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

For example, a typical synthetic route may start with the bromination of 1,4-dibromobenzene, followed by iodination using trifluoroacetic acid and iodine . The azido group can then be introduced through a nucleophilic substitution reaction using sodium azide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

1-Azido-2-bromo-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in medicinal chemistry.

Common reagents used in these reactions include sodium azide, tin hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Chemical Synthesis

1. Building Block for Organic Synthesis

1-Azido-2-bromo-5-iodobenzene serves as a versatile building block in the synthesis of complex organic molecules. Its azide functional group allows for the formation of various derivatives through click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in creating 1,2,3-triazoles, which are significant in medicinal chemistry due to their diverse biological activities .

Table 1: Reactions Involving this compound

Biological Applications

2. Bioorthogonal Chemistry

The azide group in this compound is instrumental in bioorthogonal labeling techniques. These methods allow researchers to tag biomolecules selectively without interfering with native biochemical processes. This application is crucial for studying biomolecular interactions and tracking cellular processes in living organisms .

Case Study: Bioorthogonal Labeling in Cancer Research

In a study examining cancer cell lines, researchers utilized bioorthogonal labeling with azides to visualize tumor markers. The use of this compound enabled the specific targeting of cancerous cells while sparing normal tissues, showcasing its potential in targeted drug delivery systems .

Material Science

3. Development of Advanced Materials

In materials science, this compound is used to synthesize novel polymers and dyes. Its reactivity allows for the incorporation of azide functionalities into polymer chains, enhancing properties such as thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and electronic devices.

Table 2: Material Applications of this compound

Mechanism of Action

The mechanism of action of 1-Azido-2-bromo-5-iodobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: The azide and halogen substituents in this compound contribute to its higher molecular weight (~323.8 g/mol) compared to mono-halogenated analogs like 4-Iodoaniline (219.02 g/mol) or Iodobenzene (204.01 g/mol) .

- Melting Points : The azide group likely disrupts crystalline packing, resulting in a lower melting point than 4-Iodoaniline (61–63°C) but higher than iodobenzene (-29°C). However, experimental data for the target compound remains unreported.

Reactivity and Stability

- Azide vs. Amino/Methoxy Groups: Unlike 4-Iodoaniline (nucleophilic amino group) or 4-Iodoanisole (electron-donating methoxy group), the azide in this compound enables rapid cycloaddition reactions with strained alkynes, facilitating bioconjugation .

- Halogen Reactivity : The bromine and iodine substituents allow for sequential cross-coupling (e.g., Suzuki-Miyaura), similar to 1,3-Dibromo-5-iodobenzene, which can undergo selective substitution at the iodine position .

- Stability Concerns : Azides are thermally sensitive and may decompose explosively under shock or heat, necessitating stricter handling protocols compared to stable halogenated derivatives like 1,3-Dibromo-5-iodobenzene, which is classified as a laboratory chemical requiring standard safety measures (e.g., gloves, ventilation) .

Biological Activity

1-Azido-2-bromo-5-iodobenzene is an aromatic compound characterized by the presence of an azide group, a bromine atom, and an iodine atom attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 323.9 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the bioorthogonal properties conferred by the azide moiety.

The unique structure of this compound allows for diverse chemical reactivity. The azide functional group is particularly valuable in click chemistry, facilitating selective labeling of biomolecules without disrupting natural biological processes. Common synthetic routes involve nucleophilic substitutions and cross-coupling reactions, typically utilizing sodium azide in dimethylformamide (DMF) and palladium catalysts in solvents like tetrahydrofuran (THF) .

Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Sodium azide | DMF, heat | Azide compound |

| 2 | Palladium catalyst | THF, reflux | Cross-coupled product |

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds containing azide groups have been shown to exhibit various biological activities. The azide functionality allows for its use in bioorthogonal reactions, which are crucial in studying biomolecular interactions and developing therapeutic agents. For instance, azides can react with alkynes to form stable triazoles through cycloaddition reactions .

Potential Biological Applications

- Bioorthogonal Chemistry : The azide group enables selective labeling of biomolecules.

- Drug Development : It can act as a precursor for synthesizing pharmaceutical compounds.

- Antimicrobial Activity : Halogenated compounds often exhibit enhanced antimicrobial properties against resistant strains .

Case Studies and Research Findings

Research has demonstrated that azido compounds can be utilized effectively in various biological contexts:

- Mu Opioid Receptors (MOR) : Studies involving photolabeling of mu opioid receptors using arylazido derivatives have shown that these compounds can selectively bind to receptor sites, facilitating the study of opioid signaling and pain management .

- Antimicrobial Properties : Halogenated derivatives of aromatic compounds have been found to possess significant activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Azido-4-bromo-1-iodobenzene | Different substitution pattern | Variation in reactivity due to position of substituents |

| 4-Azido-2-chloro-1-iodobenzene | Chlorine substituent instead of bromine | Chlorine's electronegativity alters nucleophilicity |

| 4-Azido-2-bromo-1-fluorobenzene | Fluorine substituent instead of iodine | Small size impacts steric hindrance |

| 1-Bromo-4-Iodobenzene | Aryl halide without the azide group | Lacks bioorthogonal functionality provided by azides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.